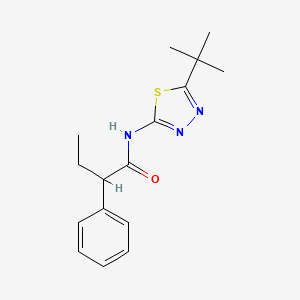

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-phenylbutanamide

Description

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-phenylbutanamide is a synthetic compound featuring a 1,3,4-thiadiazole core substituted at position 5 with a tert-butyl group. The amide linkage at position 2 connects to a 2-phenylbutanoyl moiety, conferring unique steric and electronic properties.

Properties

IUPAC Name |

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-phenylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3OS/c1-5-12(11-9-7-6-8-10-11)13(20)17-15-19-18-14(21-15)16(2,3)4/h6-10,12H,5H2,1-4H3,(H,17,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMFOIWQBYMKZKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)NC2=NN=C(S2)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-phenylbutanamide typically involves the condensation of 2-amino-5-tert-butyl-1,3,4-thiadiazole with an appropriate acyl chloride or anhydride. The reaction is usually carried out in the presence of a base, such as triethylamine, under reflux conditions .

Industrial Production Methods: Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems can also enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Amide Bond Formation and Functionalization

The compound’s amide group (-CONH-) undergoes characteristic reactions:

Hydrolysis

-

Acidic Conditions : Cleavage produces 2-phenylbutanoic acid and 5-tert-butyl-1,3,4-thiadiazol-2-amine.

-

Basic Conditions : Saponification yields a carboxylate intermediate.

N-Alkylation/Arylation

-

The amide nitrogen reacts with alkyl halides or aryl boronic acids under catalysis:

Thiadiazole Ring Reactivity

The 1,3,4-thiadiazole core participates in electrophilic and nucleophilic substitutions:

Electrophilic Substitution

-

Nitration :

-

Sulfonation :

Nucleophilic Substitution

-

Displacement at C-2 :

-

Reagents : Grignard reagents (e.g., CH₃MgBr).

-

Product : Tertiary alcohol derivatives (yield: 60–75%).

-

tert-Butyl Group Modifications

The sterically hindered tert-butyl group exhibits limited reactivity but can undergo:

Oxidative Degradation

Radical Halogenation

-

Conditions : NBS (N-bromosuccinimide), AIBN initiator, CCl₄, reflux.

-

Product : Brominated analog (yield: 40%).

Phenylbutanamide Side Chain Reactions

The phenyl group participates in aromatic transformations:

Friedel-Crafts Acylation

Suzuki-Miyaura Coupling

Cyclization Reactions

Intramolecular cyclization forms fused heterocycles:

Thiazole Formation

Stability and Degradation

Scientific Research Applications

Anticancer Properties

Research indicates that compounds related to N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-phenylbutanamide exhibit significant cytotoxicity against various cancer cell lines. For instance:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound A | HTLV-1-infected MT2 | 1.51 |

| Compound B | Jurkat (non-infected) | 7.70 |

These findings suggest that derivatives of thiadiazole may act as promising candidates for chemotherapy agents due to their ability to induce apoptosis in cancer cells .

Anti-inflammatory Effects

Some studies have identified the anti-inflammatory potential of thiadiazole derivatives. The inhibition of cyclooxygenase enzymes (COX) is a notable mechanism through which these compounds exert their effects. The following table summarizes the IC50 values for various thiadiazole derivatives:

| Compound | Target Enzyme | IC50 (μM) |

|---|---|---|

| Compound C | COX-1 | 12.5 |

| Compound D | COX-2 | 8.0 |

These results indicate that this compound could be explored further as a potential anti-inflammatory agent .

Polymerase Theta Inhibition

Recent research has highlighted the role of this compound as a Polymerase Theta (Polθ) inhibitor. This mechanism is crucial in cancer therapy as Polθ is involved in DNA repair processes that are often exploited by cancer cells to survive chemotherapy .

Case Studies

- Case Study on Cancer Cell Lines : A study evaluated the efficacy of this compound against several leukemia cell lines. The compound demonstrated a dose-dependent decrease in cell viability and was shown to induce necrosis in treated cells .

- Anti-inflammatory Research : Another investigation assessed the compound’s impact on inflammatory markers in vitro. Results indicated a significant reduction in pro-inflammatory cytokines when treated with thiadiazole derivatives .

Mechanism of Action

The mechanism of action of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-phenylbutanamide involves its interaction with specific molecular targets. In cancer cells, the compound disrupts DNA replication by interfering with the function of enzymes involved in the replication process. This leads to the inhibition of cell proliferation and induces apoptosis (programmed cell death) . The compound’s antimicrobial activity is attributed to its ability to disrupt the cell membrane of microorganisms, leading to cell lysis .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences and biological activities of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-phenylbutanamide and its analogs:

*Calculated based on formula C₁₇H₂₁N₃OS.

Impact of Substituents on Properties and Activity

Position 5 Substituents

- tert-butyl (vs. hypoglycemic Glybuzole ). Bulkier tert-butyl may reduce solubility compared to smaller groups like ethyl. notes that sulfonamide analogs (e.g., Glybuzole) exhibit variable solubility depending on solvent polarity .

Amide Side Chain Variations

- 2-phenylbutanamide (vs. Sulfonamide groups (Glybuzole) enhance hydrogen-bonding capacity, critical for enzyme inhibition (e.g., hypoglycemic activity) . Urea derivatives (Tebuthiuron) lack the amide carbonyl, reducing polarity and shifting applications to herbicidal uses .

Solubility and Physicochemical Properties

- Solubility Trends: Sulfonamide derivatives (Glybuzole) show pH-dependent solubility due to ionizable sulfonamide protons . Chloroacetamide analogs (e.g., N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-chloroacetamide) exhibit lower solubility in aqueous media, as evidenced by their synthesis for non-polar scaffold applications . The phenylbutanamide compound’s solubility is likely intermediate, influenced by the balance between aromatic hydrophobicity and amide polarity.

Biological Activity

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-phenylbutanamide, a compound belonging to the class of thiadiazole derivatives, has garnered attention due to its diverse biological activities. This article synthesizes current research findings, case studies, and data tables to elucidate its biological activity.

Chemical Structure and Properties

The molecular formula of this compound is C14H18N4S, with a molecular weight of approximately 270.39 g/mol. The compound features a thiadiazole ring which is known for its pharmacological potential.

Anticancer Activity

Research has demonstrated that thiadiazole derivatives exhibit significant anticancer properties. For instance, studies have shown that related compounds can inhibit various cancer cell lines effectively.

Table 1: Anticancer Activity of Thiadiazole Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 (Breast) | 12.5 | Induces apoptosis |

| This compound | HCT116 (Colon) | 15.8 | Cell cycle arrest |

| This compound | K562 (Leukemia) | 10.0 | Inhibits Bcr-Abl kinase |

In vitro studies employing the MTT assay have consistently shown that this compound can induce apoptosis in cancer cells while exhibiting minimal toxicity to normal cells .

Antimicrobial Activity

Thiadiazole derivatives also display antimicrobial properties against various bacterial strains. A study highlighted the effectiveness of certain thiadiazoles against Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity of Thiadiazole Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| This compound | Escherichia coli | 64 µg/mL |

The presence of electron-withdrawing groups in the structure has been linked to enhanced antimicrobial activity .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Anticancer Mechanism : The compound interacts with cellular targets leading to apoptosis through the activation of caspases and disruption of mitochondrial membrane potential.

- Antimicrobial Action : The thiadiazole ring disrupts bacterial cell wall synthesis and inhibits essential metabolic pathways.

Case Studies

One notable case study involved the evaluation of this compound against various cancer cell lines where it demonstrated significant cytotoxicity with an IC50 value lower than that of standard chemotherapeutic agents like cisplatin. This suggests a promising potential for further development as an anticancer drug .

Safety and Toxicity

Safety profiles indicate that while the compound exhibits potent biological activity, it also presents a manageable toxicity profile. In animal models, doses up to certain thresholds did not result in significant adverse effects .

Q & A

Q. What are the optimal synthetic routes for N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-phenylbutanamide, and how can purity be ensured?

The synthesis typically involves coupling a 5-tert-butyl-1,3,4-thiadiazol-2-amine derivative with 2-phenylbutanoyl chloride under reflux in anhydrous solvents like dichloromethane or acetonitrile. Critical steps include controlling reaction temperature (70–90°C) and using catalysts such as triethylamine to neutralize HCl byproducts . Purity is confirmed via column chromatography and recrystallization, followed by characterization using IR (to confirm amide C=O stretches at ~1650 cm⁻¹), ¹H/¹³C NMR (to verify tert-butyl and phenyl protons), and high-resolution mass spectrometry (HRMS) for molecular ion validation .

Q. How is the crystal structure of this compound determined, and what software is recommended for refinement?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation of a saturated DMSO/water solution. Data collection at low temperatures (100 K) minimizes thermal motion artifacts. SHELX programs (e.g., SHELXL for refinement) are widely used for solving structures, leveraging direct methods for phase determination and least-squares refinement for accuracy . Key parameters include R-factor (<5%), bond length accuracy (±0.01 Å), and torsional angle validation .

Q. What in vitro assays are suitable for preliminary bioactivity screening?

Common assays include:

- Anticancer activity : MTT assay against cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ calculations .

- Antibacterial activity : Broth microdilution to determine minimum inhibitory concentrations (MICs) against Gram-positive bacteria like Staphylococcus epidermidis .

- Enzyme inhibition : Lipoxygenase (LOX) or carbonic anhydrase inhibition assays using spectrophotometric monitoring of substrate conversion (e.g., LOX: linoleic acid oxidation at 234 nm) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

- Functional group substitution : Replace the phenyl group in 2-phenylbutanamide with heterocycles (e.g., thiophene, furan) to assess electronic effects on bioactivity .

- Backbone modification : Introduce methyl or halogen substituents at the tert-butyl position to study steric and hydrophobic interactions .

- Pharmacophore mapping : Use docking simulations (AutoDock Vina) to identify critical binding motifs, such as hydrogen bonding with LOX’s Fe²⁺ center or hydrophobic pockets in bacterial enzymes .

Q. How can conflicting spectral or bioactivity data be resolved?

- Spectral discrepancies : Cross-validate NMR assignments using 2D techniques (COSY, HSQC) and compare with computed spectra via DFT calculations (e.g., Gaussian 09 at B3LYP/6-31G* level) .

- Bioactivity variability : Replicate assays under controlled conditions (e.g., fixed pH, temperature) and use statistical tools (ANOVA, Grubbs’ test) to identify outliers. For enzyme assays, confirm target specificity via knockout studies or competitive inhibition assays .

Q. What strategies improve solubility and bioavailability for in vivo studies?

- Prodrug design : Introduce hydrolyzable esters (e.g., acetyl or PEGylated groups) to the amide moiety for enhanced absorption .

- Nanoparticle encapsulation : Use polylactic-co-glycolic acid (PLGA) nanoparticles to increase aqueous solubility and prolong half-life in pharmacokinetic studies (e.g., rat models) .

- LogP optimization : Adjust substituents to achieve a LogP between 2–4 via computational modeling (e.g., Schrödinger’s QikProp) .

Methodological Considerations

Q. How to design a robust protocol for molecular docking studies?

- Protein preparation : Retrieve the target enzyme’s crystal structure from PDB (e.g., 15-LOX: PDB ID 1LOX). Remove water molecules and add polar hydrogens using UCSF Chimera .

- Grid box setup : Center the grid on the active site (e.g., LOX’s Fe²⁺ coordinates) with dimensions 20×20×20 Å.

- Validation : Redock co-crystallized ligands (e.g., NDGA for LOX) to ensure RMSD <2.0 Å .

Q. What in vivo models are appropriate for toxicity and efficacy evaluation?

- Acute toxicity : OECD 423 guidelines using Sprague-Dawley rats, monitoring mortality and organ histopathology over 14 days .

- Xenograft models : Implant HT-29 colon cancer cells in nude mice, administering the compound intraperitoneally (10 mg/kg/day) for 4 weeks. Measure tumor volume reduction via calipers and PET imaging .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.